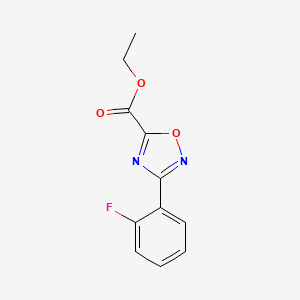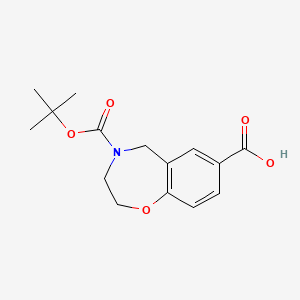
Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound that is likely to possess interesting chemical and biological properties due to the presence of the oxadiazole ring and the fluorophenyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, suggesting potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as refluxing specific precursors or employing one-pot synthesis methods. For instance, a one-pot synthesis method using sodium dithionite as a reductive cyclizing agent in DMSO medium was employed to create ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate . Similarly, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was synthesized using trisodium citrate dihydrate as a catalyst . These methods could potentially be adapted for the synthesis of Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal system, lattice parameters, and intermolecular interactions . For example, the crystal structure of a compound with a 4-fluorophenyl group was found to crystallize in the orthorhombic space group . These analyses are crucial for understanding the molecular conformation and potential reactivity of Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures to Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can be inferred from their interactions with biological targets or their behavior in various chemical environments. For instance, compounds with the oxadiazole moiety have shown remarkable anti-TB activity and superior anti-microbial activity . These findings suggest that Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate may also exhibit significant biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as NMR, IR, Mass spectral studies, and thermogravimetric analysis (TGA) . These studies provide insights into the stability, solubility, and electronic properties of the compounds. For example, the synthesized compounds were characterized by their crystalline systems and the presence of specific intermolecular hydrogen bonds, which could influence the solubility and melting points of these materials .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include the oxadiazole nucleus, have been investigated for their antimicrobial, antilipase, and antiurease activities. Some derivatives were found to possess significant antimicrobial activity against test microorganisms (Başoğlu et al., 2013).
Building Blocks in Medicinal Chemistry : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a related compound, serves as a versatile building block in medicinal chemistry. It can be modified by various nucleophiles to form biologically relevant molecules (Jakopin, 2018).
Antihypertensive Activity : Derivatives of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid have shown antihypertensive activity in animal models. This indicates potential applications in cardiovascular drug development (Santilli & Morris, 1979).
Inhibitory Activity Against Xanthine Oxidase : Compounds derived from ethyl 3-phenyl-1H-pyrazole-5-carboxylate, related to the oxadiazole class, have demonstrated in vitro xanthine oxidase inhibitory activity, which could be relevant in the treatment of gout or related conditions (Qi et al., 2015).
Insecticidal Activities : Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been synthesized and evaluated for their insecticidal properties, indicating potential applications in pest control (Shi et al., 2000).
Cytotoxic Evaluation for Cancer Research : Derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and assessed for their anticancer properties, with some compounds showing notable cytotoxicity against cancer cell lines (Adimule et al., 2014).
Crystal Structure Analysis : Studies on the crystal structure of various ethyl oxadiazole derivatives provide insights into their molecular configurations, which is crucial for understanding their potential applications in drug design (Beltrame et al., 1993).
Antibacterial Activities : Some 1,3,4-oxadiazole derivatives have shown remarkable antibacterial activities, indicating potential use in developing new antimicrobial agents (Jafari et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHYBXRGMMEZJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)
![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)
![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)
![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)